5-Bromo-alpha-(4-chlorophenyl)-alpha-(phenylmethyl)-2-benzofuranmethanol
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Overview
Description
5-Bromo-alpha-(4-chlorophenyl)-alpha-(phenylmethyl)-2-benzofuranmethanol is a synthetic organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-alpha-(4-chlorophenyl)-alpha-(phenylmethyl)-2-benzofuranmethanol typically involves multi-step organic reactions. A common approach might include:
Bromination: Introduction of the bromine atom to the benzofuran ring.
Friedel-Crafts Alkylation: Attachment of the phenylmethyl group to the benzofuran ring.
Chlorination: Introduction of the chlorine atom to the phenyl ring.
Hydroxylation: Introduction of the hydroxyl group to the methanol moiety.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions might convert the compound to its corresponding alcohols or amines.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, benzofuran derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound might be investigated for similar activities.
Medicine
Medicinal chemistry research might explore this compound for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-alpha-(4-chlorophenyl)-alpha-(phenylmethyl)-2-benzofuranmethanol would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-benzofuranmethanol: Lacks the phenylmethyl and chlorophenyl groups.
4-Chlorophenyl-2-benzofuranmethanol: Lacks the bromine atom.
Phenylmethyl-2-benzofuranmethanol: Lacks the bromine and chlorophenyl groups.
Uniqueness
The presence of both bromine and chlorine atoms, along with the phenylmethyl group, makes 5-Bromo-alpha-(4-chlorophenyl)-alpha-(phenylmethyl)-2-benzofuranmethanol unique. These functional groups can significantly influence its chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
117238-48-9 |
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Molecular Formula |
C22H16BrClO2 |
Molecular Weight |
427.7 g/mol |
IUPAC Name |
1-(5-bromo-1-benzofuran-2-yl)-1-(4-chlorophenyl)-2-phenylethanol |
InChI |
InChI=1S/C22H16BrClO2/c23-18-8-11-20-16(12-18)13-21(26-20)22(25,14-15-4-2-1-3-5-15)17-6-9-19(24)10-7-17/h1-13,25H,14H2 |
InChI Key |
KZIOOAYXNXLWCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=C(C=C2)Cl)(C3=CC4=C(O3)C=CC(=C4)Br)O |
Origin of Product |
United States |
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